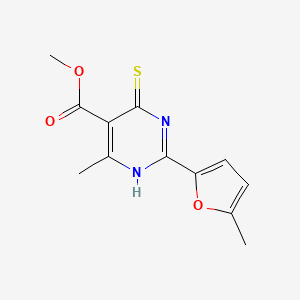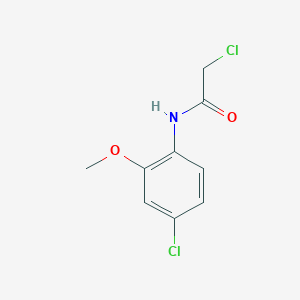
(2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone, also known as 4-Methylpyridin-2-yl)methanone, is an organic compound with the molecular formula C8H11NO. It is a colourless solid that is used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of new polymers, such as polyurethanes, polyesters, and polyamides. It is also used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
Wirkmechanismus
The mechanism of action of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone is not yet fully understood. However, it is believed to interact with various enzymes in the body, such as cytochrome P450 and aldehyde oxidase, to produce reactive metabolites. These metabolites are thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone have been studied in several animal models. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have antioxidant and anti-cancer properties, and it is believed to have potential as an anti-diabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of other compounds. However, there are also some limitations to its use in lab experiments. It is a relatively unstable compound and is sensitive to light and air. It is also a toxic compound, and it should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone. It could be further studied for its potential anti-diabetic properties, as well as its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in the synthesis of new polymers and heterocyclic compounds. Additionally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, it could be studied for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone can be achieved through several different methods. The most common method is the condensation of pyridine-4-carboxaldehyde and 2-methylpiperidine in the presence of an acid catalyst, such as sulfuric acid. This method yields the desired compound in a yield of up to 78%. Another method involves the reaction of 4-methylpyridine and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide. This method yields the desired compound in a yield of up to 75%.
Eigenschaften
IUPAC Name |
(2-methylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-4-2-3-9-14(10)12(15)11-5-7-13-8-6-11/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNCJYRCWMEUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398862 |
Source


|
| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574008-50-7 |
Source


|
| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)


![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)

![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)


